molecular formula C19H28N2O6 B8097124 3,5-Bis[(boc-amino)methyl]-benzoic acid

3,5-Bis[(boc-amino)methyl]-benzoic acid

Cat. No.: B8097124
M. Wt: 380.4 g/mol
InChI Key: MNJPXPFRPNEYSC-UHFFFAOYSA-N
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Description

3,5-Bis[(boc-amino)methyl]-benzoic acid is a chemical compound with the molecular formula C19H28N2O6. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to the benzoic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(boc-amino)methyl]-benzoic acid typically involves the protection of amino groups with Boc groups, followed by the introduction of these protected amino groups onto the benzoic acid core. One common method involves the reaction of 3,5-dibromomethylbenzoic acid with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(boc-amino)methyl]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Deprotected Amino Benzoic Acid: Removal of Boc groups yields 3,5-diaminomethylbenzoic acid.

    Coupled Products: Depending on the coupling partners, various substituted benzoic acids can be formed.

Scientific Research Applications

3,5-Bis[(boc-amino)methyl]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[(boc-amino)methyl]-benzoic acid is primarily related to its ability to undergo deprotection and coupling reactions. The Boc groups protect the amino groups during synthetic transformations, and their removal exposes the reactive amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminomethylbenzoic Acid: The deprotected form of 3,5-Bis[(boc-amino)methyl]-benzoic acid.

    3,5-Dibromomethylbenzoic Acid: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of Boc-protected amino groups, which provide stability and facilitate various synthetic transformations. The compound’s versatility in organic synthesis and medicinal chemistry makes it a valuable tool for researchers.

Properties

IUPAC Name

3,5-bis[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-10-12-7-13(9-14(8-12)15(22)23)11-21-17(25)27-19(4,5)6/h7-9H,10-11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJPXPFRPNEYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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